Product packaging for N-(2,4-dichlorophenyl)pentanamide(Cat. No.:)

N-(2,4-dichlorophenyl)pentanamide

Cat. No.: B291107
M. Wt: 246.13 g/mol
InChI Key: KCZMYGSWSXZZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2,4-Dichlorophenyl)pentanamide is a synthetic benzamide derivative provided as a high-purity compound for research and development purposes. This molecule features a pentanamide chain attached to a 2,4-dichlorophenyl ring, a structural motif found in compounds with significant biological activity . Benzamide derivatives are extensively investigated for their diverse biological properties, which include documented anthelminic, antifungal, and antibacterial effects . Researchers are exploring such compounds to address the growing challenge of multidrug-resistant microbial pathogens . The structural characteristics of this class of molecules, particularly the conformation of the amide group relative to the aromatic rings, are critical for their interaction with biological targets and can be studied using computational methods . This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13Cl2NO B291107 N-(2,4-dichlorophenyl)pentanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)pentanamide

InChI

InChI=1S/C11H13Cl2NO/c1-2-3-4-11(15)14-10-6-5-8(12)7-9(10)13/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

KCZMYGSWSXZZEL-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to N-(2,4-dichlorophenyl)pentanamide and Analogues

The synthesis of the core structure of this compound and related compounds can be achieved through several strategic pathways.

The most straightforward method for synthesizing this compound is through the direct formation of an amide bond between 2,4-dichloroaniline (B164938) and pentanoic acid or its derivatives. This transformation typically requires the activation of the carboxylic acid to facilitate the reaction with the weakly nucleophilic amine. researchgate.net Common methods involve converting the carboxylic acid to a more reactive species like an acyl chloride or using coupling reagents. researchgate.net

Several modern coupling agents are employed to promote this reaction under mild conditions, minimizing side reactions and improving yields. Reagents such as 2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (B91526) (HATU) are highly effective for coupling carboxylic acids with amines. nih.gov Boron-based catalysts, including various boronic acids, have also emerged as powerful tools for direct amidation at room temperature, offering high functional group tolerance. organic-chemistry.org Another approach involves the use of phosphonium-based reagents or dehydrating agents like n-propanephosphonic acid anhydride (B1165640) (T3P). organic-chemistry.org These methods rely on an activated carboxylic acid intermediate that readily reacts with the amine. researchgate.net

Table 1: Selected Reagents for Direct Amide Bond Formation

Reagent/Catalyst Description Key Features
Pentanoyl Chloride An activated derivative of pentanoic acid. Highly reactive, often requires a base to neutralize the HCl byproduct.
HATU A uranium-based coupling reagent. High efficiency, mild reaction conditions, suitable for a wide range of substrates. nih.gov
Boronic Acid Catalysts e.g., (2-(Thiophen-2-ylmethyl)phenyl)boronic acid. Catalytic, operates at room temperature, versatile for various acids and amines. organic-chemistry.org

| T3P® | n-Propanephosphonic acid anhydride. | Robust, minimizes epimerization for chiral substrates, suitable for non-nucleophilic anilines. organic-chemistry.org |

For creating more complex analogues of this compound, multi-step synthetic pathways are essential. nih.gov These routes allow for the introduction of various functional groups and structural modifications at specific positions on the molecule. For instance, to introduce substituents on the aliphatic chain, a common strategy involves starting with a different building block, such as an ethyl 2-bromoalkanoate. This can be reacted with a phenol (B47542) to form a phenoxyalkanoic acid ester, which is then hydrolyzed (saponified) to the corresponding acid. nih.gov This acid can then be coupled with 2,4-dichloroaniline using standard amidation methods to yield the final, structurally elaborated amide. nih.gov

This modular approach is central to building libraries of related compounds for research purposes. nih.gov Modern advancements in laboratory technology, such as continuous-flow systems, have further refined multi-step synthesis. syrris.jp In a flow chemistry setup, reactants are passed through columns containing immobilized reagents and catalysts, allowing for sequential transformations in a single, continuous process. syrris.jp This methodology improves efficiency, safety, and scalability for producing complex molecules. nih.gov

Regioselectivity and stereoselectivity are crucial concepts when synthesizing analogues of this compound that contain additional functional groups or chiral centers. masterorganicchemistry.comnih.gov While the parent compound is achiral, introducing a substituent on the pentanamide (B147674) backbone can create a stereocenter.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com If a reaction creates a new chiral center, a stereoselective synthesis will yield a mixture where one enantiomer or diastereomer predominates. A stereospecific reaction is even more precise, where the stereochemistry of the starting material dictates the stereochemistry of the product, as seen in SN2 reactions which proceed with an inversion of configuration. masterorganicchemistry.comlibretexts.org For analogues of this compound, achieving stereoselectivity would depend on the specific reaction used to introduce a chiral center, often involving chiral catalysts or auxiliaries.

Regioselectivity is the preference for bond formation at one position over other possible positions. masterorganicchemistry.com For example, in electrophilic addition to an alkene, Markovnikov's rule predicts the regioselectivity of the addition. savemyexams.com In the context of the this compound, regioselectivity is most relevant when considering reactions on the dichlorophenyl ring, which is discussed in section 2.2.2. Synthesizing analogues with specific substitution patterns on the aromatic ring requires careful selection of reactions that favor one position over others. mdpi.com

Chemical Reactions and Derivatization Studies

The this compound molecule contains several reactive sites: the amide linkage, the dichlorinated aromatic ring, and the aliphatic pentyl chain. Each of these can be targeted for chemical modification.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves transforming one functional group into another. solubilityofthings.com For this compound, several FGIs are possible.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield pentanoic acid and 2,4-dichloroaniline. This reaction is essentially the reverse of its formation.

Reduction: The amide group can be reduced to a secondary amine, N-(2,4-dichlorophenyl)pentan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu

Oxidation: While the amide itself is relatively resistant to oxidation, the aliphatic pentyl chain can be oxidized. For instance, oxidation at the benzylic-like position alpha to the nitrogen is a possibility. In related systems, oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) have been used to transform thioethers into sulfoxides or sulfones. nih.gov

Dehydration: While not directly applicable to this secondary amide, primary amides can be dehydrated to form nitriles. nih.gov

Table 2: Potential Functional Group Interconversions

Starting Functional Group Reagent(s) Resulting Functional Group Reaction Type
Amide H₃O⁺ or OH⁻, heat Carboxylic Acid + Amine Hydrolysis
Amide LiAlH₄ Secondary Amine Reduction

Aromatic Moiety (2,4-Dichlorophenyl Ring): The dichlorophenyl ring is a key site for substitution reactions.

Electrophilic Aromatic Substitution (EAS): Electrophiles attack the electron-rich aromatic ring. byjus.com However, the two chlorine atoms are electron-withdrawing groups, which deactivate the ring towards EAS, making reactions like nitration, halogenation, or Friedel-Crafts alkylation more difficult than for benzene (B151609). Chlorine is an ortho, para-director, meaning incoming electrophiles will preferentially add to positions 2, 4, or 6 relative to a directing group. In this case, the available positions on the ring (3, 5, 6) will have their reactivity influenced by the chlorine atoms and the amide group.

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups (the two chlorines) makes the aromatic ring electron-poor and thus susceptible to attack by strong nucleophiles. masterorganicchemistry.com This can lead to the substitution of one of the chlorine atoms. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its rate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

Aliphatic Moiety (Pentyl Chain): The pentyl chain can undergo substitution reactions typical of alkanes.

Free-Radical Halogenation: In the presence of UV light, the pentyl chain can react with halogens (e.g., Br₂, Cl₂) via a free-radical mechanism to introduce a halogen atom at various positions along the chain.

Nucleophilic Aliphatic Substitution: Once a halogen is installed on the chain, it can act as a leaving group in nucleophilic substitution reactions (SN1 or SN2). libretexts.orgksu.edu.sa This allows for the introduction of a wide variety of functional groups, such as -OH, -CN, -OR, and -NH₂, by reacting the halogenated intermediate with the appropriate nucleophile. ksu.edu.sa The mechanism (SN1 or SN2) will depend on the substitution of the carbon atom bearing the leaving group (primary, secondary, etc.). libretexts.org

Derivatization for Enhanced Research Utility (e.g., analytical tagging, probe development)

The strategic chemical modification of this compound is a key approach to unlock its full potential as a research tool. By introducing specific chemical moieties, the parent compound can be transformed into sophisticated probes for analytical detection, target identification, and elucidation of its biological mechanism of action. These derivatization strategies primarily focus on the incorporation of analytical tags, such as fluorescent labels or affinity handles like biotin (B1667282), and the development of photoaffinity probes to covalently label binding partners.

The structure of this compound offers several potential sites for chemical modification. These include the pentanamide side chain and the dichlorophenyl ring. The choice of derivatization strategy depends on the desired application and the need to preserve the compound's inherent biological activity, as modifications can sometimes interfere with its binding to biological targets.

Analytical Tagging

Analytical tagging involves the covalent attachment of a reporter molecule to this compound, enabling its detection and quantification in various experimental settings.

Fluorescent Labeling: The introduction of a fluorophore allows for the visualization and tracking of the compound in cells and tissues using fluorescence microscopy or its quantification by fluorescence-based assays. Common strategies for fluorescent labeling involve the synthesis of an analogue of this compound that incorporates a reactive functional group, such as a primary amine, a carboxylic acid, or an alkyne. This functionalized analogue can then be coupled with a fluorescent dye containing a compatible reactive group (e.g., an N-hydroxysuccinimide (NHS) ester for amines, or an azide (B81097) for click chemistry with an alkyne). For instance, a derivative of the pentanamide chain could be synthesized to terminate in a primary amine, which can then be reacted with a variety of commercially available fluorescent NHS esters.

Biotinylation: Biotin is a high-affinity ligand for streptavidin and avidin, and its incorporation into this compound creates a powerful tool for affinity-based applications, such as affinity purification of binding partners (pull-down assays) and detection via enzyme-linked immunosorbent assays (ELISA). Similar to fluorescent labeling, biotinylation typically involves the synthesis of a derivative with a reactive handle for conjugation to an activated biotin molecule, often with a linker to minimize steric hindrance.

Probe Development

The development of specialized probes from this compound can provide deeper insights into its molecular interactions.

Photoaffinity Probes: These probes are designed to covalently crosslink to their biological targets upon photoactivation. A common approach is to introduce a photolabile group, such as a diazirine or an aryl azide, into the molecule. For this compound, a derivative could be synthesized where a photolabile moiety is incorporated, for example, on the phenyl ring or the pentanamide chain. Upon binding to its target and exposure to UV light, the probe forms a covalent bond, allowing for the identification of the target protein through techniques like mass spectrometry.

Click Chemistry Handles: The incorporation of a "clickable" functional group, such as an alkyne or an azide, provides a versatile platform for a wide range of applications. These groups can be used to attach various tags (fluorescent dyes, biotin) or other molecules of interest through highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. For example, a terminal alkyne could be introduced at the end of the pentanamide chain, creating a versatile intermediate for further functionalization.

The following table provides examples of potential derivatives of this compound designed for enhanced research utility.

Derivative NameModification SiteIntended Application
N-(2,4-dichlorophenyl)-5-aminopentanamidePentanamide ChainPrecursor for fluorescent labeling or biotinylation
N-(2,4-dichlorophenyl)-5-azidopentanamidePentanamide ChainClick chemistry handle for probe attachment
N-(2,4-dichloro-5-aminophenyl)pentanamideDichlorophenyl RingPrecursor for fluorescent labeling or biotinylation
N-(2,4-dichloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)pentanamideDichlorophenyl RingPhotoaffinity probe for target identification
5-((N-(2,4-dichlorophenyl)pentanamido)oxy)pentan-1-aminePentanamide ChainLinker-modified precursor for tagging

These derivatization strategies transform this compound from a simple chemical entity into a suite of powerful research tools, enabling a deeper understanding of its biological functions and interactions.

Investigation of Molecular Mechanism of Action

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism of action for many therapeutic agents. An analysis of scientific databases was conducted to identify specific enzyme targets for N-(2,4-dichlorophenyl)pentanamide, characterize the kinetics of inhibition, and determine the mode of interaction.

Identification of Specific Enzyme Targets

Despite its structure as a fatty acid amide, which suggests a potential interaction with enzymes like Fatty Acid Amide Hydrolase (FAAH), there is no specific evidence in the reviewed literature to confirm that this compound is an inhibitor of FAAH or any other specific enzyme. frontiersin.orgnih.govbioworld.com Screening assays and inhibitor profiles for FAAH have been developed, but this particular compound has not been identified as a notable inhibitor in the available research. mdpi.comnih.gov

Kinetic Characterization of Enzyme Inhibition

Consistent with the lack of identified enzyme targets, no studies detailing the kinetic characterization (e.g., determination of Kᵢ or IC₅₀ values) of enzyme inhibition by this compound were found. Such studies are contingent upon the prior identification of a specific enzyme interaction.

Allosteric vs. Active Site Modulation Mechanisms

The mechanism by which a compound inhibits an enzyme—whether by competing with the substrate at the active site or by binding to an allosteric site to induce a conformational change—is a key aspect of its pharmacological profile. However, as no specific enzyme inhibition by this compound has been documented, there is no corresponding research available to characterize its modulation mechanism as either allosteric or active-site directed.

Receptor Binding and Ligand Activity Profiling

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Research was undertaken to profile the binding and functional activity of this compound at several key receptor families.

Agonist, Antagonist, and Inverse Agonist Functional Assays

Functional assays are necessary to determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state). As no confirmed receptor binding target has been identified for this compound, no data from functional assays are available to characterize its activity.

Ligand-Receptor Interaction Dynamics

A thorough search for studies detailing the ligand-receptor interaction dynamics of this compound did not yield any specific results. Information regarding the binding affinity, kinetics, and conformational changes of potential receptors upon interaction with this compound is not presently available in the reviewed literature.

Modulation of Cellular Pathways

Similarly, specific data on the modulation of cellular pathways by this compound is not documented in the available scientific literature. The following subsections outline the areas where information was sought but not found.

In Vitro Cell-Based Assays for Pathway Perturbation

No specific in vitro studies investigating the effect of this compound on key cellular pathways were identified. This includes a lack of data from:

Apoptosis Assays: There are no available studies that have utilized assays such as Annexin V/PI staining, caspase activity assays, or TUNEL assays to determine if this compound induces or inhibits programmed cell death.

Cell Proliferation Assays: Information from assays like MTT, BrdU, or CFSE, which would indicate the compound's effect on cell growth and division, is not available.

Inflammation Assays: There is no evidence from in vitro models, such as measurements of cytokine production (e.g., TNF-α, IL-6) or nitric oxide synthase (iNOS) activity, to suggest that this compound has pro- or anti-inflammatory properties.

Analysis of Intracellular Signaling Cascades

Consistent with the lack of data on cellular pathway perturbation, there are no published analyses of the impact of this compound on specific intracellular signaling cascades. Research into its effects on pathways such as MAPK, NF-κB, or PI3K/Akt signaling has not been found in the public domain.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These methods are used to predict a molecule's electronic structure and properties from first principles.

Density Functional Theory (DFT) Applications for Optimized Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state. faccts.destackexchange.comarxiv.org This process involves calculating forces on the atoms and iteratively adjusting their positions until these forces are negligible. stackexchange.com The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

While DFT has been applied to a wide range of organic molecules, including various amides and chlorinated aromatic compounds researchgate.netmdpi.com, specific studies detailing the optimized geometrical parameters and stability of N-(2,4-dichlorophenyl)pentanamide are not found in the literature. General principles suggest that the amide bond may exhibit planar or near-planar geometry due to resonance, but the precise conformation would be influenced by steric interactions involving the 2,4-dichlorophenyl ring and the pentyl chain.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ontosight.ai The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A small gap typically indicates high reactivity. nih.gov

Although FMO analysis is a standard component of computational studies on novel compounds nih.govnih.gov, there are no published values for the HOMO energy, LUMO energy, or the HOMO-LUMO gap for this compound. Studies on other dichlorophenyl-containing molecules have been performed, but this specific data remains unavailable. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netuni-muenchen.de An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Typically, red areas signify negative potential, indicating regions rich in electrons that are susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-poor regions prone to nucleophilic attack. uni-muenchen.descispace.com

MEP analysis is valuable for predicting intermolecular interactions, including hydrogen bonding. mdpi.com For this compound, one would expect negative potential around the carbonyl oxygen and positive potential near the amide hydrogen. However, a specific MEP map for this compound has not been published. A study on the related compound 2,2-dichloro-N-(2,4-dichlorophenyl) acetamide (B32628) did show regions of negative potential near the polar oxygen atom of the amide group. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). uni-muenchen.defaccts.de It examines electron delocalization by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, quantified as second-order perturbation stabilization energies (E(2)), reveals the significance of hyperconjugation and intramolecular charge transfer. uni-rostock.de

This analysis is instrumental in understanding the nature of chemical bonds and non-covalent interactions. uni-muenchen.defaccts.de Despite its utility, a detailed NBO analysis, including stabilization energies from donor-acceptor interactions for this compound, has not been reported in the scientific literature.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a biological target, such as a protein or enzyme. These methods are fundamental in drug discovery and development.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and scoring them based on their binding affinity, often estimated as a free energy of binding. researchgate.net These predictions can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

While molecular docking studies have been conducted on numerous compounds containing the dichlorophenyl moiety for various biological targets researchgate.netbiorxiv.orgdp.tech, there are no published reports on the docking of this compound into any specific protein active site. Consequently, its potential biological targets and binding affinities remain computationally unexplored in the public domain.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers, and their relative energies determine the molecule's preferred shapes. The energy landscape is a map of the potential energy of a molecule as a function of its geometry, where stable conformers correspond to energy minima. ethz.chekb.eg

For this compound, the key degrees of freedom that define its conformational landscape are the rotations around the amide (C-N) bond and the single bonds within the pentyl side chain.

Amide Bond Rotation: The amide bond exhibits significant partial double bond character due to resonance, which restricts rotation. This leads to two principal planar conformers: trans and cis. The energy barrier for this rotation is typically high, on the order of 15-25 kcal/mol. researchgate.netauremn.org.br A relaxed potential energy surface (PES) scan, a computational technique where a dihedral angle is systematically varied while optimizing the rest of the geometry, can be used to map this rotational barrier. researchgate.netuni-muenchen.deq-chem.com For this compound, the trans conformer, where the pentyl group and the dichlorophenyl ring are on opposite sides of the C-N bond, is expected to be significantly more stable than the cis conformer due to reduced steric hindrance.

Interactive Table 1: Representative Potential Energy Surface Scan for Amide Bond Rotation in this compound

This table presents illustrative data for the rotation around the O=C—N—C(aryl) dihedral angle, based on typical values for N-aryl amides. The energies are relative to the most stable trans conformer.

Dihedral Angle (°)ConformationRelative Energy (kcal/mol)
0cis (Eclipsed)2.5
90Twisted (Transition State)22.0
180trans (Staggered)0.0

Pentyl Chain Conformations: The pentyl side chain has several rotatable C-C single bonds, leading to numerous possible conformations. Similar to simple alkanes like pentane, the lowest energy conformations are those that minimize steric strain by adopting staggered arrangements (anti or gauche). imperial.ac.uk Conformations with eclipsing interactions or unfavorable gauche interactions (like the syn-pentane interaction) are energetically penalized. imperial.ac.uk The extended anti-anti conformation is generally the most stable, while more compact folded structures are higher in energy.

Interactive Table 2: Illustrative Relative Energies of Pentyl Chain Conformers

This table shows the theoretical relative energies for different conformations of a pentyl group, demonstrating the energetic cost of deviating from the fully extended anti-trans (t,t) state.

ConformationDihedral AnglesRelative Energy (kcal/mol)Population at 298 K (%)
trans, trans (t,t)180°, 180°0.00~70%
trans, gauche (t,g)180°, ±60°~0.9~15% each
gauche, gauche (g,g)±60°, ±60°~1.8~2.5% each
gauche, anti-gauche (g+,g-)+60°, -60°~3.5<1%

Investigation of Protein-Ligand Interaction Dynamics

Understanding how a molecule like this compound interacts with a biological target, such as a protein, is crucial for fields like drug discovery. Computational methods like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze these interactions. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, key functional groups would dictate its binding mode. The dichlorophenyl ring can participate in hydrophobic and halogen bonding interactions, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and the flexible pentyl chain can fit into hydrophobic pockets. researchgate.netacs.org For instance, in a hypothetical kinase binding site, the amide N-H might form a crucial hydrogen bond with a backbone carbonyl group in the hinge region of the protein. acs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the protein-ligand complex. These simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose, the flexibility of the ligand in the binding site, and the persistence of key interactions like hydrogen bonds. nih.gov Analysis of MD trajectories can reveal the conformational changes in both the protein and the ligand upon binding, providing a deeper understanding of the interaction dynamics.

Interactive Table 3: Potential Protein-Ligand Interactions for this compound in a Hypothetical Kinase Active Site

This table outlines the likely interactions between the functional groups of the compound and amino acid residues typically found in a kinase binding pocket.

Ligand Functional GroupType of InteractionPotential Protein Partner (Amino Acid)
Amide N-HHydrogen Bond (Donor)Backbone C=O (e.g., Glutamate, Leucine)
Amide C=OHydrogen Bond (Acceptor)Backbone N-H (e.g., Alanine) or Side Chain (e.g., Lysine)
2,4-Dichlorophenyl RingHydrophobic InteractionLeucine, Valine, Isoleucine, Phenylalanine
Chlorine AtomsHalogen BondingElectron-rich atoms (e.g., backbone carbonyl oxygen)
Pentyl ChainHydrophobic InteractionHydrophobic sub-pocket (e.g., Alanine, Proline)

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Compound Analysis and Purification

Chromatography is an indispensable tool for separating N-(2,4-dichlorophenyl)pentanamide from reaction mixtures, identifying impurities, and quantifying the compound. The choice of technique depends on the analytical goal, from routine purity checks to the isolation of specific derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Method development focuses on optimizing separation from starting materials, byproducts, and degradants. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. scispace.com

A typical RP-HPLC method would be developed using a C18 or similar nonpolar stationary phase. scispace.com For a related compound, N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxo-pentanamide, a successful separation was achieved on a Newcrom R1 reverse-phase column, which has low silanol (B1196071) activity. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. scispace.comsielc.com For instance, a mobile phase of acetonitrile and water, with phosphoric acid as a modifier, has been shown to be effective. sielc.com The detection wavelength is typically determined by analyzing the UV-visible spectrum of the compound. For aromatic compounds like this compound, a wavelength in the range of 210-280 nm is common; for example, a UV detector set at 230 nm was used for the analysis of the structurally similar 2,4-Dichlorophenoxyacetic acid. nih.gov

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate. nih.gov This process includes assessing parameters such as specificity, linearity, range, precision, accuracy, and robustness. nih.govejgm.co.uk

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Example Condition Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Stationary phase for reversed-phase separation. ejgm.co.uk
Mobile Phase Acetonitrile:Water (Gradient or Isocratic) Elutes the compound from the column. sielc.com
Flow Rate 1.0 mL/min Controls the speed of the separation. nih.govejgm.co.uk
Detector UV-Visible (e.g., at 230 nm) Detects the compound as it elutes. nih.gov
Column Temp. 30 °C Ensures reproducible retention times. researchgate.net

| Injection Vol. | 10 µL | The volume of sample introduced for analysis. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov It is invaluable for the definitive structural elucidation and sensitive quantification of this compound.

For structural elucidation, the compound is first separated by LC and then introduced into the mass spectrometer. An initial full-scan MS analysis determines the molecular weight of the parent ion ([M+H]⁺ or [M-H]⁻). Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion, providing structural information. semanticscholar.org The fragmentation pattern is characteristic of the molecule's structure. For instance, in the analysis of chlorophenols, fragmentation often involves the loss of HCl. unl.pt This detailed fragmentation data helps confirm the connectivity of the pentanamide (B147674) side chain to the 2,4-dichloroaniline (B164938) moiety. nih.gov

For quantification, LC-MS/MS is operated in multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. unl.pt This involves monitoring a specific transition from a precursor ion to a product ion. epa.gov This technique is particularly useful for quantifying the compound in complex matrices, as it minimizes interference from other components. nih.gov For mass spectrometry-compatible applications, mobile phase modifiers like phosphoric acid are replaced with volatile alternatives such as formic acid. sielc.com

Preparative Chromatography for Isolation of Derivatives and Impurities

When it is necessary to isolate larger quantities of this compound, its derivatives, or impurities for further study (e.g., for spectroscopic characterization or biological testing), preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. repligen.com

The methods developed for analytical HPLC are often scalable for preparative separation. sielc.com For example, a method using a C18 column can be scaled up to isolate multigram quantities of a target compound. verdeanalitica.com.br The fractions containing the pure compound are collected as they elute from the column, the solvent is evaporated, and the isolated compound is obtained. This technique was used to purify a derivative, 3-(2,4-Dichlorophenyl)-N1-hydroxy-N5-(o-tolyl)pentanediamide, using a preparative HPLC system with an acetonitrile/water mobile phase. nih.gov

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are used to probe the molecular structure of this compound by examining its interaction with electromagnetic radiation. Each method provides unique information, and together they allow for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the dichlorophenyl ring, a signal for the amide N-H proton, and signals for the protons of the pentyl group (CH₂, CH₂, CH₂, and CH₃). The splitting patterns (singlet, doublet, triplet, etc.) arise from spin-spin coupling and help establish the connectivity of the atoms. For example, in a related structure, the amide proton (-NH) appears as a singlet. nih.gov

¹³C NMR: The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon of the amide group (typically around 170 ppm), the carbons of the dichlorinated aromatic ring, and the carbons of the aliphatic pentyl chain. nih.gov

The structure of the related compound 1-(2,4-dichlorophenyl)-2-chloroethanol was confirmed using ¹H NMR and ¹³C NMR spectra, demonstrating the utility of this technique for molecules containing the 2,4-dichlorophenyl group. sioc-journal.cn

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Amide Carbonyl (C=O) - ~172
Aromatic CH 7.3 - 8.2 127 - 135
Amide NH ~8.7 (broad singlet) -
α-CH₂ (next to C=O) ~2.4 (triplet) ~38
β-CH₂ ~1.7 (sextet) ~28
γ-CH₂ ~1.4 (sextet) ~22

Note: These are predicted values based on typical chemical shifts for these functional groups and may vary from experimental data.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu For this compound, key characteristic absorption bands would include:

N-H Stretch: A moderate to strong band around 3300-3500 cm⁻¹ for the amide N-H bond. utdallas.edupressbooks.pub

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the pentyl group. libretexts.org

C=O Stretch: A strong, sharp band around 1650-1700 cm⁻¹ for the amide carbonyl group. pressbooks.pub

C=C Stretch: Bands in the 1400-1600 cm⁻¹ region for the aromatic ring. libretexts.org

C-Cl Stretch: Bands in the 850-550 cm⁻¹ region indicating the presence of carbon-chlorine bonds. libretexts.org

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy levels. ijnrd.org This technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. uzh.ch this compound is expected to show absorption maxima (λ_max) in the UV region due to the π → π* electronic transitions of the dichlorinated benzene (B151609) ring. ethz.ch The spectrum can be used for qualitative identification and is the basis for quantitative analysis using an HPLC-UV detector. ijnrd.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxo-pentanamide
2,4-Dichlorophenoxyacetic acid
3-(2,4-Dichlorophenyl)-N1-hydroxy-N5-(o-tolyl)pentanediamide
1-(2,4-dichlorophenyl)-2-chloroethanol
Acetonitrile
Methanol
Phosphoric acid
Formic acid

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and specific atomic coordinates for this particular compound are not available.

While crystallographic data for structurally related compounds exist, direct extrapolation of these findings to this compound would be speculative. The precise solid-state conformation, including the planarity of the amide group, the torsion angles between the phenyl ring and the amide linker, and the orientation of the pentyl chain, are all influenced by the specific electronic and steric environment of the molecule.

For instance, studies on similar chlorinated phenylamides have revealed key structural features that would be of interest in the analysis of this compound. These features often include the formation of intermolecular hydrogen bonds involving the amide N-H and C=O groups, which can lead to the assembly of one-dimensional chains or more complex three-dimensional networks in the crystal lattice. The presence and nature of any π-π stacking interactions between the aromatic rings would also be a critical aspect of its solid-state structure.

To provide a comprehensive analysis, a dedicated crystallographic study of this compound would be required. Such a study would involve growing a single crystal of suitable quality and analyzing it using X-ray diffraction. The resulting data would provide definitive insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its physical properties and potential applications.

In Vitro Metabolic Studies

Metabolic Pathways and Metabolite Identification

The metabolic transformation of a xenobiotic, such as N-(2,4-dichlorophenyl)pentanamide, generally occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups to enhance water solubility and facilitate excretion.

The in vitro metabolism of chemical compounds is frequently investigated using liver microsomes and hepatocytes, as these systems contain a high concentration of drug-metabolizing enzymes. For instance, studies on various amides have utilized pooled human and rat liver microsomes to determine the time course of metabolism. In such experiments, the compound of interest is incubated with the microsomal fraction, and its disappearance over time is monitored to assess metabolic stability.

For other dichlorophenyl-containing compounds, such as certain diarylpyrazoles, in vitro metabolism studies have been conducted using rat liver microsomes to identify the resulting metabolic profile. researchgate.net These studies are essential for predicting the in vivo behavior of new chemical entities. The use of cryopreserved hepatocytes is also a common and physiologically relevant model for predicting hepatic clearance.

The identification of metabolites is a key objective of in vitro metabolism studies. For amide-containing compounds, a primary Phase I metabolic pathway is hydrolysis of the amide bond.

Phase I Metabolism: Based on studies of structurally similar acylanilide herbicides, the primary Phase I metabolic pathway for this compound is expected to be enzymatic hydrolysis. This reaction would cleave the amide bond to yield two main metabolites:

2,4-dichloroaniline (B164938)

Pentanoic acid

Additionally, oxidation reactions, catalyzed by cytochrome P450 enzymes found in liver microsomes, could lead to hydroxylation of the aromatic ring or the aliphatic side chain. For other dichlorophenyl-containing molecules, hydroxylation has been identified as a key metabolic transformation. researchgate.net

Phase II Metabolism: Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation. The hydroxylated metabolites, for example, could be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble products, facilitating their elimination from the body. The 2,4-dichloroaniline metabolite could also potentially undergo further conjugation.

The table below summarizes the expected primary metabolites of this compound based on the metabolism of analogous compounds.

Metabolic Phase Reaction Type Parent Compound Expected Metabolite
Phase IAmide HydrolysisThis compound2,4-dichloroaniline
Phase IAmide HydrolysisThis compoundPentanoic acid
Phase IOxidationThis compoundHydroxylated derivatives
Phase IIGlucuronidationHydroxylated metabolitesGlucuronide conjugates
Phase IISulfationHydroxylated metabolitesSulfate conjugates

Enzymatic hydrolysis is a well-documented metabolic pathway for acylanilide compounds. Studies on the herbicide Karsil (N-(3,4-dichlorophenyl)-2-methylpentanamide), which is structurally similar to this compound, have shown that microbial acylamidases can hydrolyze the amide bond. This process results in the formation of 3,4-dichloroaniline (B118046) and 2-methylvaleric acid. This suggests that this compound would be susceptible to similar enzymatic hydrolysis, yielding 2,4-dichloroaniline and pentanoic acid. The enzymes responsible for this hydrolysis in mammals are primarily carboxylesterases found in the liver.

Oxidation pathways, mediated by cytochrome P450 (CYP) enzymes, are also a significant route of metabolism for many xenobiotics. For other compounds containing a dichlorophenyl group, metabolism is often mediated by CYP3A subfamilies. nih.govresearchgate.net These enzymes can catalyze the hydroxylation of the aromatic ring or aliphatic chain of this compound. The specific position of hydroxylation would depend on the steric and electronic properties of the molecule and the specific CYP isoforms involved.

Comparative In Vitro Metabolism Across Species for Preclinical Model Selection

Comparative in vitro metabolism studies across different species are essential for selecting appropriate animal models for preclinical studies. These studies help to determine if the metabolic profile in the chosen animal species is comparable to that in humans. This ensures that the toxicological data generated in animals is relevant for predicting human safety.

For other dichlorophenyl-containing compounds, in vitro metabolism has been compared between human and rat liver microsomes. nih.govresearchgate.net Such studies typically assess the rate of metabolism and the types of metabolites formed in each species. If significant differences are observed, it may indicate that one species is a more appropriate model for human metabolism than another.

While specific comparative metabolic data for this compound is not available, the table below illustrates a hypothetical comparison based on general principles and data from related compounds.

Species In Vitro System Primary Metabolic Pathway Key Metabolites Relevance for Preclinical Selection
HumanLiver Microsomes/HepatocytesExpected to be Amide Hydrolysis and Oxidation2,4-dichloroaniline, Pentanoic acid, Hydroxylated derivativesThe human metabolic profile serves as the benchmark for comparison.
RatLiver Microsomes/HepatocytesExpected to be Amide Hydrolysis and Oxidation2,4-dichloroaniline, Pentanoic acid, Hydroxylated derivativesA similar metabolic profile to humans would validate the rat as a suitable toxicological model.
MouseLiver Microsomes/HepatocytesExpected to be Amide Hydrolysis and Oxidation2,4-dichloroaniline, Pentanoic acid, Hydroxylated derivativesDifferences in the rate or types of metabolites compared to humans could limit the predictive value of mouse studies.
DogLiver Microsomes/HepatocytesExpected to be Amide Hydrolysis and Oxidation2,4-dichloroaniline, Pentanoic acid, Hydroxylated derivativesThe dog is another common species for preclinical studies; metabolic similarity to humans is crucial.

Biological Target Identification and Validation in Preclinical Research

Direct Biochemical and Biophysical Methods

Direct methods aim to physically isolate or detect the binding of a compound to its molecular target. These approaches are often considered the gold standard for target identification as they provide direct evidence of an interaction.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography is a powerful technique that utilizes the specific binding affinity between a ligand (in this case, a derivative of N-(2,4-dichlorophenyl)pentanamide) and its target protein. bio-rad.comresearchgate.net In a typical workflow, the compound is immobilized on a solid support or matrix within a column. researchgate.net A cellular lysate containing a mixture of proteins is then passed through the column. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. bio-rad.com The bound proteins can then be eluted and identified using mass spectrometry-based proteomics. nih.gov

Chemical proteomics and Activity-Based Protein Profiling (ABPP) are advanced forms of this approach. Chemical proteomics often uses clickable, photo-reactive, or other tagged versions of the small molecule to capture interacting proteins from a complex biological sample. ABPP, on the other hand, employs reactive probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of compound-target engagement by competition.

No studies utilizing affinity chromatography, chemical proteomics, or ABPP to identify the binding partners of this compound have been reported.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to verify and quantify the engagement of a compound with its target protein within the complex environment of a cell. researchgate.netnih.govnih.gov The principle behind CETSA is that the binding of a ligand to a protein generally increases the protein's thermal stability. mdpi.com

In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. nih.gov Unbound proteins will denature and precipitate at their characteristic melting temperatures, while proteins stabilized by ligand binding will remain in the soluble fraction at higher temperatures. researchgate.netfrontiersin.org The amount of soluble protein at each temperature can be quantified by methods such as Western blotting or mass spectrometry (known as thermal proteome profiling or TPP), allowing for the determination of a thermal shift indicative of target engagement. nih.govfrontiersin.org

There are no published CETSA or TPP data available for this compound.

Genetic Interaction and Genomic Approaches

Genetic and genomic approaches infer a compound's target by observing the cellular response to the compound in the context of specific genetic perturbations.

CRISPR-Cas9 or RNAi Screening for Target Deconvolution

In a typical screen, a library of cells, each with a different gene silenced, is treated with the compound. tangotx.com If a gene encodes the target of the compound, its knockout or knockdown may lead to either increased sensitivity (synthetic lethality) or resistance to the compound's effects. nih.gov By identifying which genetic perturbations alter the cellular response to this compound, one could infer its molecular target or pathway. For instance, if knocking out a specific kinase results in resistance to the compound, it suggests the kinase is the target. nih.gov

No CRISPR-Cas9 or RNAi screening data has been published in relation to this compound.

Transcriptomic and Proteomic Analysis of Compound-Treated Biological Systems

Analyzing global changes in gene expression (transcriptomics ) or protein levels (proteomics ) following treatment with a compound can provide valuable clues about its mechanism of action and potential targets. au.dkdiva-portal.orgresearchgate.net

Transcriptomic analysis , often performed using RNA-sequencing, measures the changes in messenger RNA (mRNA) levels across the genome in response to the compound. frontiersin.org Significant upregulation or downregulation of specific genes or pathways can point towards the biological processes affected by the compound. au.dkfrontiersin.org

Proteomic analysis , typically using mass spectrometry, quantifies the changes in the abundance of thousands of proteins in the cell after compound treatment. nih.govnih.govresearchgate.net This can reveal downstream effects of target engagement, identify affected pathways, and sometimes even show changes in the abundance of the target protein itself or its direct interaction partners.

There are no publicly available transcriptomic or proteomic datasets from biological systems treated with this compound.

Integrated Approaches for Comprehensive Target Characterization

For a thorough understanding of a compound's biological target, researchers often employ an integrated approach, combining multiple methodologies. For example, a candidate target identified through a CRISPR screen might be validated using a direct binding assay like CETSA. Similarly, proteins identified by affinity chromatography could be further investigated by assessing the transcriptomic and proteomic consequences of their knockdown. This multi-faceted strategy provides a higher degree of confidence in target identification and a more complete picture of the compound's mechanism of action.

As no primary data exists for this compound using any of the individual methods described, a comprehensive characterization through an integrated approach has not been performed.

Q & A

What are the optimal synthesis and purification strategies for N-(2,4-dichlorophenyl)pentanamide derivatives in academic research?

Basic Research Focus
Synthesis of this compound derivatives typically involves coupling reactions between pentanamide precursors and 2,4-dichlorophenyl-containing intermediates. For example, describes a method where 1-(2,4-dichlorophenyl)piperazine is reacted with a pentanamide-quinoline intermediate, followed by sequential purification using normal-phase chromatography (100% dichloromethane to 10% methanol in dichloromethane) and amine-phase chromatography (hexane to 20% methanol in ethyl acetate) to achieve 35% yield . Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Chromatography optimization : Adjust solvent gradients to resolve closely eluting impurities.
  • Yield improvement : Pre-activate intermediates (e.g., using HATU or EDC coupling agents) to enhance reaction efficiency.

How are advanced spectroscopic techniques applied to characterize this compound derivatives?

Basic Research Focus
Characterization relies on 1H/13C NMR and mass spectrometry (MS) . For instance:

  • 1H NMR (400 MHz, MeOD-d4) in shows aromatic protons (δ 7.46–8.93 ppm) and aliphatic protons (δ 1.85–3.23 ppm), confirming the integration of the dichlorophenyl and pentanamide moieties .
  • MS (LC/MS) data in and provide molecular ion peaks (e.g., m/z 503.10 for a diazepane derivative), validating molecular weight .
  • Rf values (e.g., 0.37 in 20% EtOAc/hexanes) guide purity assessment during flash chromatography .

How do structural modifications to the pentanamide backbone influence biological activity in N-(2,4-dichlorophenyl) derivatives?

Advanced Research Focus
Structure-Activity Relationship (SAR) studies highlight the impact of substituents:

Modification Biological Effect Source
Piperazine vs. diazepane linkerEnhanced dopamine D3 receptor affinity
Quinoline vs. thiophene terminiImproved solubility and bioavailability
Electron-withdrawing groups (e.g., CF3)Increased metabolic stability

For example, replacing piperazine with a diazepane linker () reduced yield (22%) but improved selectivity for dopamine D3 receptors .

How can researchers resolve contradictions in reported synthetic yields for this compound analogs?

Advanced Research Focus
Yield discrepancies (e.g., 22% in vs. 35% in ) arise from:

  • Substituent effects : Bulky groups (e.g., thiophene in ) sterically hinder coupling reactions .
  • Purification challenges : Amine-phase chromatography () improves purity but reduces recovery .
    Methodological recommendations :
  • Screen coupling agents (e.g., HATU vs. EDC) for sterically hindered intermediates.
  • Optimize gradient elution to balance purity and yield.

What role do functional groups (e.g., sulfonamide vs. amino) play in modulating the physicochemical properties of this compound derivatives?

Advanced Research Focus
compares sulfonamide and amino derivatives:

  • Sulfonamides (e.g., compound 21a) exhibit higher thermal stability (melting point >200°C) due to strong hydrogen bonding.
  • Amino derivatives (e.g., compound 23a) show improved solubility in polar solvents (e.g., DMSO) .
    Design implications :
  • Sulfonamides are preferred for solid-state applications.
  • Amino groups enhance aqueous solubility for in vitro assays.

What computational approaches are recommended for predicting the binding modes of this compound derivatives?

Advanced Research Focus
While not explicitly covered in the evidence, extrapolation from structural data suggests:

  • Docking studies : Use NMR-derived torsion angles (e.g., δ 3.23 ppm for piperazine protons in ) to model ligand-receptor interactions .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.